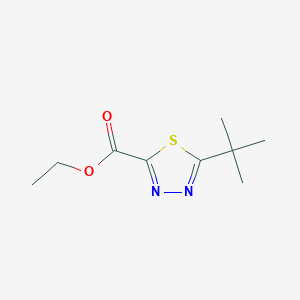

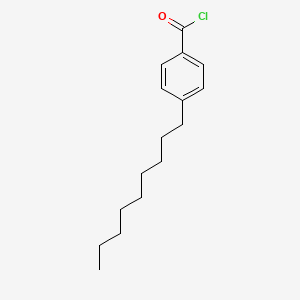

![molecular formula C19H26N2O4 B1586389 (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid CAS No. 853681-16-0](/img/structure/B1586389.png)

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid

Descripción general

Descripción

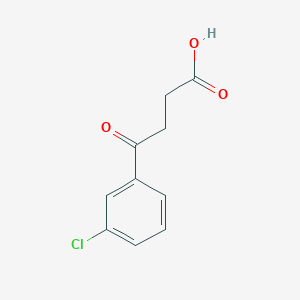

“(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” is a chemical compound with the following properties:

- IUPAC Name : (3E)-2-[4-(tert-butoxycarbonyl)-1-piperazinyl]-4-phenyl-3-butenoic acid

- Molecular Formula : C19H26N2O4

- Molecular Weight : 346.43 g/mol

- Physical Form : White to yellow solid

- Storage Temperature : Room temperature

- Purity : 95%

Molecular Structure Analysis

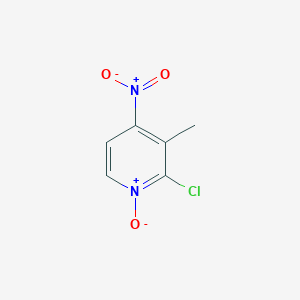

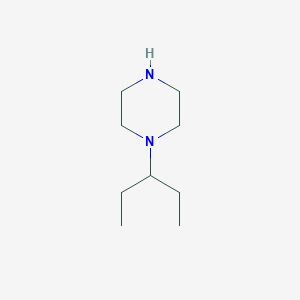

The molecular structure of “(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” consists of a piperazine ring, a phenyl group, and a butenoic acid moiety. The tert-butoxycarbonyl (t-Boc) group serves as a protecting group for the piperazine nitrogen.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including hydrolysis, esterification, and amidation. However, specific reaction pathways would require further investigation.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Soluble in organic solvents

- Acid/Base Properties : Contains a carboxylic acid group (acidic)

Aplicaciones Científicas De Investigación

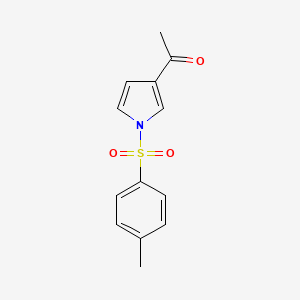

Enantioselective Synthesis and Derivatives

A study by Arvanitis et al. (1998) discusses the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, with tert-butyl bromoacetate being used as the electrophile. This pathway suggests a method for the introduction of nitrogen-containing groups, potentially related to the synthesis and modification of compounds like "(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid" for varied applications (Arvanitis et al., 1998).

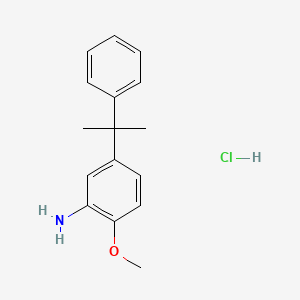

Molecular Structure and Biological Activity

Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl piperazine-1-carboxylate derivative, highlighting its molecular structure through X-ray diffraction studies. They explored its antibacterial and anthelmintic activities, showing potential pharmaceutical applications. This indicates that similar compounds could be synthesized and evaluated for biological activities, providing insight into their potential as therapeutic agents (Sanjeevarayappa et al., 2015).

Chemical Reactions and Interactions

Gu et al. (2006) reported an efficient synthesis of a potent PPARpan agonist, showcasing the importance of specific chemical reactions in the development of therapeutic agents. This research demonstrates how detailed chemical synthesis pathways can lead to the production of complex molecules with significant biological activities, relevant to compounds with similar structures (Gu et al., 2006).

Crystal Structure Analysis

Singh and Vijayan (1977) conducted crystal structure studies of phenylbutazone and its complex with piperazine, providing valuable information on molecular interactions and crystal packing. Such studies are crucial for understanding the physical and chemical properties of compounds, including those related to "(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid," and can guide the development of new materials and drugs (Singh & Vijayan, 1977).

Safety And Hazards

The safety profile of “(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” is not explicitly provided. As with any chemical, precautions should be taken during handling, storage, and disposal.

Direcciones Futuras

Research on this compound could explore its potential applications in drug development, biological activity, and targeted therapies. Investigating its interactions with biological receptors and cellular pathways may reveal novel insights.

Please note that the information provided here is based on the available data, and further scientific investigation is recommended for a comprehensive understanding of this compound. If you have any specific questions or need additional details, feel free to ask!

Propiedades

IUPAC Name |

(E)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3,(H,22,23)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGWOAUBXYMANH-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C=CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(/C=C/C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

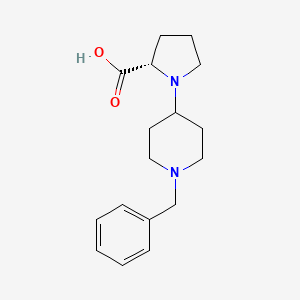

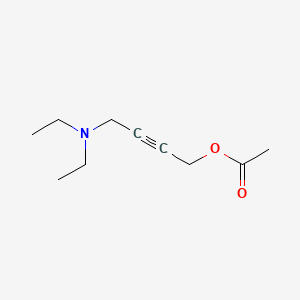

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.